5-methyl-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
5-methyl-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a pyrazolone core, which is known for its diverse biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 5-methyl-2,4-dihydro-3H-pyrazol-3-one with 4-(trifluoromethyl)aniline. This reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
5-methyl-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies in pharmacology and toxicology.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-methyl-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-chloroanilino)methylene)-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
- 3-methyl-1-phenyl-2-pyrazolin-5-one
- 5-methyl-4-((4-methylphenyl)diazenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
What sets 5-methyl-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one apart is its trifluoromethyl group, which imparts unique electronic properties and enhances its biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-methyl-4-[[4-(trifluoromethyl)phenyl]iminomethyl]-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O/c1-7-10(11(19)18-17-7)6-16-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNHVZVDWBZITJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C=NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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